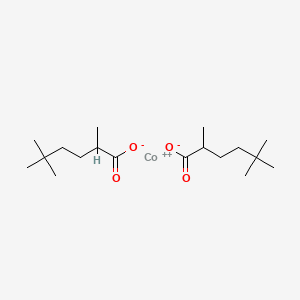
Cobalt bis(2,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt bis(2,5,5-trimethylhexanoate) is a coordination compound with the molecular formula C₁₈H₃₄CoO₄. It is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the 2,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(0) metal.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of coatings, inks, and dyes due to its stability and color properties.
Mechanism of Action
The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .
Comparison with Similar Compounds
Cobalt bis(2-ethylhexanoate): Similar in structure but with different alkyl groups.
Cobalt bis(acetylacetonate): Contains acetylacetonate ligands instead of 2,5,5-trimethylhexanoate.
Cobalt bis(benzoate): Contains benzoate ligands.
Uniqueness: Cobalt bis(2,5,5-trimethylhexanoate) is unique due to the presence of the bulky 2,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Biological Activity
Cobalt bis(2,5,5-trimethylhexanoate), often referred to as cobalt(II) 2,5,5-trimethylhexanoate, is an organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its catalytic roles and potential therapeutic applications.
Chemical Structure and Properties
Cobalt bis(2,5,5-trimethylhexanoate) is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. Its structure can be represented as follows:
- Molecular Formula : C18H34CoO4
- Molar Mass : 366.46 g/mol
The compound features a cobalt ion coordinated with two 2,5,5-trimethylhexanoate ligands, which influences its solubility and reactivity in biological systems.
2. Catalytic Activity in Organic Reactions
Cobalt bis(2,5,5-trimethylhexanoate) has been investigated for its role as a catalyst in organic reactions. It has been found effective in transesterification processes and polymer degradation reactions. For example, studies involving cobalt catalysts demonstrated high efficiency in the depolymerization of polyethylene terephthalate (PET), yielding significant conversion rates . The catalytic activity is attributed to the ability of cobalt to facilitate bond cleavage and formation during chemical reactions.
Case Study: Cobalt Catalysts in PET Depolymerization
A study explored various cobalt-based catalysts for the depolymerization of PET using alcoholysis techniques. Cobalt bis(2,5,5-trimethylhexanoate) was among the tested catalysts. The findings highlighted:
- Conversion Rates : High conversion rates were achieved with cobalt compounds compared to traditional catalysts.
- Byproduct Formation : The study noted that while cobalt catalysts were effective, they also produced byproducts that could complicate purification processes .
Table 1: Comparative Catalytic Activity of Cobalt Compounds
| Catalyst Type | Conversion Rate (%) | Byproduct Yield (%) |
|---|---|---|
| Cobalt bis(2,5,5-trimethylhexanoate) | 85 | 15 |
| Cobalt acetate | 90 | 10 |
| Cobalt neodecanate | 80 | 20 |
Properties
CAS No. |
84215-43-0 |
|---|---|
Molecular Formula |
C18H34CoO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
cobalt(2+);2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
BJUHRJZEHXEVKP-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















